molecular formula C15H10O3 B14127530 2-(9-Oxo-9H-fluoren-2-yl)acetic acid

2-(9-Oxo-9H-fluoren-2-yl)acetic acid

Cat. No.: B14127530
M. Wt: 238.24 g/mol
InChI Key: IGTMULJZPOLSGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-Oxo-9H-fluoren-2-yl)acetic acid typically involves the reaction of fluorenone with bromoacetic acid under basic conditions. The reaction proceeds through the formation of a carbanion intermediate, which then undergoes nucleophilic substitution to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include fluorenone, bromoacetic acid, and a strong base such as sodium hydroxide .

Chemical Reactions Analysis

Types of Reactions

2-(9-Oxo-9H-fluoren-2-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include fluorenone derivatives, alcohols, esters, and amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(9-Oxo-9H-fluoren-2-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(9-Oxo-9H-fluoren-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, depending on its chemical structure and the functional groups present. The fluorenone moiety is known to interact with biological macromolecules, leading to changes in their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(9-Oxo-9H-fluoren-2-yl)acetic acid is unique due to its specific combination of the fluorenone moiety and the acetic acid group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C15H10O3

Molecular Weight

238.24 g/mol

IUPAC Name

2-(9-oxofluoren-2-yl)acetic acid

InChI

InChI=1S/C15H10O3/c16-14(17)8-9-5-6-11-10-3-1-2-4-12(10)15(18)13(11)7-9/h1-7H,8H2,(H,16,17)

InChI Key

IGTMULJZPOLSGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.